molecular formula C17H16N2OS B11980543 4-(4-Morpholinyl)-2-(2-thienyl)quinoline

4-(4-Morpholinyl)-2-(2-thienyl)quinoline

Cat. No.: B11980543
M. Wt: 296.4 g/mol
InChI Key: PAMYOMQUPSCXST-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-2-(2-thienyl)quinoline is a heterocyclic compound that contains both quinoline and morpholine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline typically involves the formation of the quinoline core followed by the introduction of the morpholine and thienyl groups. One possible synthetic route could involve:

    Formation of Quinoline Core: Starting from aniline derivatives, the Skraup synthesis can be used to form the quinoline core.

    Introduction of Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.

    Morpholine Substitution: The morpholine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions could potentially modify the quinoline or thienyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Morpholinyl)-2-(2-thienyl)quinoline could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds could be investigated for their potential as therapeutic agents in treating diseases such as cancer or infectious diseases.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline would depend on its specific biological target. Generally, such compounds could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinyl)quinoline: Lacks the thienyl group.

    2-(2-Thienyl)quinoline: Lacks the morpholine group.

    4-(4-Piperidinyl)-2-(2-thienyl)quinoline: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both the morpholine and thienyl groups in 4-(4-Morpholinyl)-2-(2-thienyl)quinoline may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

4-(2-thiophen-2-ylquinolin-4-yl)morpholine

InChI

InChI=1S/C17H16N2OS/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17/h1-6,11-12H,7-10H2

InChI Key

PAMYOMQUPSCXST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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